2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione 2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 80035-33-2
VCID: VC0019788
InChI: InChI=1S/C28H25NO7/c30-23-22(29-25(31)19-13-7-8-14-20(19)26(29)32)28(33-15-17-9-3-1-4-10-17)35-21-16-34-27(36-24(21)23)18-11-5-2-6-12-18/h1-14,21-24,27-28,30H,15-16H2/t21-,22-,23-,24-,27?,28-/m1/s1
SMILES: C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6
Molecular Formula: C₂₈H₂₅NO₇
Molecular Weight: 487.5

2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

CAS No.: 80035-33-2

Cat. No.: VC0019788

Molecular Formula: C₂₈H₂₅NO₇

Molecular Weight: 487.5

* For research use only. Not for human or veterinary use.

2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione - 80035-33-2

Specification

CAS No. 80035-33-2
Molecular Formula C₂₈H₂₅NO₇
Molecular Weight 487.5
IUPAC Name 2-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Standard InChI InChI=1S/C28H25NO7/c30-23-22(29-25(31)19-13-7-8-14-20(19)26(29)32)28(33-15-17-9-3-1-4-10-17)35-21-16-34-27(36-24(21)23)18-11-5-2-6-12-18/h1-14,21-24,27-28,30H,15-16H2/t21-,22-,23-,24-,27?,28-/m1/s1
SMILES C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6

Introduction

Chemical Identity and Structural Characteristics

2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-7-yl)isoindoline-1,3-dione, also known by several synonyms including Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-beta-D-glucopyranoside, belongs to a class of carbohydrate derivatives containing a modified glucopyranoside core. This compound features a complex stereochemistry with multiple stereocenters, creating a unique three-dimensional arrangement that contributes to its specific biological and chemical properties .

The compound features a hexahydropyrano[3,2-d] dioxin ring system (a fused ring structure) with specific stereochemistry as indicated by the (4AR,6R,7R,8R,8aS) nomenclature. The structure is further characterized by three key functional moieties: a benzyloxy group, a hydroxyl group, and an isoindoline-1,3-dione (phthalimide) substituent, each occupying specific positions within the ring system .

Physical and Chemical Properties

Table 1 below summarizes the key physical and chemical properties of the compound:

PropertyValueSource
CAS Number80035-33-2
PubChem CID54488527
Molecular FormulaC₂₈H₂₅NO₇
Molecular Weight487.5 g/mol
IUPAC Name2-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-7-yl]isoindole-1,3-dione
InChIInChI=1S/C28H25NO7/c30-23-22(29-25(31)19-13-7-8-14-20(19)26(29)32)28(33-15-17-9-3-1-4-10-17)35-21-16-34-27(36-24(21)23)18-11-5-2-6-12-18/h1-14,21-24,27-28,30H,15-16H2/t21-,22-,23-,24-,27?,28-/m1/s1
InChIKeyXUBZHIFTRFYZLL-XSVWMRDFSA-N

The compound possesses a unique stereochemical configuration that is crucial for its biological activity. The specific arrangement of the substituents around the pyrano[3,2-d] dioxin ring system creates a distinct three-dimensional structure that enables selective interactions with biological targets .

Structural Characterization

The structural characterization of 2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-7-yl)isoindoline-1,3-dione typically employs a combination of spectroscopic techniques. While the search results don't provide specific spectral data for this exact compound, similar compounds in this class are typically characterized using multiple analytical methods.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the structure of complex carbohydrate derivatives like this compound. For isoindoline-1,3-dione derivatives, key NMR signals would include those from the aromatic protons of the phenyl groups and the phthalimide moiety, as well as the characteristic signals from the pyranose ring protons .

Mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS), are essential for confirming the molecular formula. For this compound with a molecular weight of 487.5 g/mol, the mass spectrum would show a characteristic molecular ion peak corresponding to this mass .

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule, including:

  • O-H stretching vibrations from the hydroxyl group

  • C=O stretching vibrations from the phthalimide group

  • C-O stretching vibrations from the ether linkages

  • Aromatic C-H and C=C stretching vibrations from the phenyl rings

Biological Activity and Applications

Isoindoline-1,3-dione (phthalimide) derivatives have attracted significant research interest due to their diverse biological activities. While specific biological data for 2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-7-yl)isoindoline-1,3-dione is limited in the search results, related compounds in this class have demonstrated various biological properties.

Biological ActivityPotency RangeStructural RequirementsReference
AChE InhibitionIC₅₀: 0.9-19.5 μMAlkyl chain length affects activity; optimal with 6-7 methylene groups
BuChE InhibitionIC₅₀: 7.76-80 μMHigher activity with 8 methylene groups in the alkyl chain
Antibacterial ActivityModerateNitro-substituted derivatives show enhanced activity
Antifungal ActivityModerateStructure-activity relationships not fully established

Structure-Activity Relationships

The biological activity of 2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-7-yl)isoindoline-1,3-dione and related compounds is strongly influenced by their structural features. Studies on similar compounds have identified several key structural elements that contribute to their biological properties.

Key Structural Determinants

  • Isoindoline-1,3-dione Moiety: This core structure is essential for biological activity and enables condensation with multifunctional pharmacophores .

  • Stereochemistry: The specific three-dimensional arrangement of substituents around the hexahydropyrano[3,2-d] dioxin ring system is crucial for proper binding to target enzymes like AChE and BuChE .

  • Phenyl Substituents: The aromatic rings contribute to binding through π-π interactions with aromatic amino acid residues in the target proteins. For example, interactions with the indole ring of Trp279 in the peripheral anionic site (PAS) region of AChE .

  • Hydroxyl and Ether Groups: These functional groups can form hydrogen bonds with polar amino acid residues in the binding site, enhancing affinity and specificity .

Recent Research Developments

Recent research on isoindoline-1,3-dione derivatives has focused on expanding their therapeutic potential beyond traditional applications. While specific research on 2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-7-yl)isoindoline-1,3-dione is limited in the search results, studies on related compounds provide valuable insights.

Novel Derivatives and Modifications

Researchers have explored various structural modifications to enhance the biological activity of isoindoline-1,3-dione derivatives:

  • Arylpiperazine Conjugates: Combining isoindoline-1,3-dione with arylpiperazine pharmacophores has yielded compounds with enhanced AChE inhibitory activity .

  • Nitro-Substituted Derivatives: The introduction of nitro groups at positions 3 and 4 of the isoindoline-1,3-dione core has produced analogs with improved antibacterial and antifungal properties .

  • Mannich Bases: Isoindoline-1,3-dione derivatives with Mannich base character have been developed to expand their potential applications in neurodegenerative diseases .

Future Research Directions

Based on the current state of research, several promising avenues can be pursued to further investigate 2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-7-yl)isoindoline-1,3-dione and related compounds:

  • Comprehensive Structure-Activity Relationship Studies: Systematic modifications of the core structure could help identify the optimal substitution patterns for specific biological activities.

  • Detailed Mechanism of Action Investigations: Molecular docking studies and enzyme kinetics analyses could elucidate how these compounds interact with their biological targets.

  • Expanded Biological Screening: Testing against a broader range of biological targets, including other enzymes involved in neurodegeneration and various microbial strains, could reveal new applications.

  • Improved Synthetic Routes: Development of more efficient and stereoselective synthetic methods could facilitate the preparation of diverse analogs for biological testing.

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